The compound is derived from pyridine, a basic heterocyclic organic compound with a nitrogen atom in the ring. Hydrazines are a class of compounds that contain the functional group -N-NH2, which can impart significant reactivity to the molecules they are part of. 4-(2-Hydrazinylethyl)pyridine can be synthesized through various methods, often involving the reaction of hydrazine derivatives with substituted pyridines.
The synthesis of 4-(2-Hydrazinylethyl)pyridine can be achieved through several methods, primarily focusing on the reaction of 2-bromoethylpyridine with hydrazine. Here is a detailed synthesis pathway:
This method has been reported to yield satisfactory amounts of the target compound, with purification steps ensuring high purity levels suitable for further applications.
The molecular structure of 4-(2-Hydrazinylethyl)pyridine can be described as follows:
The InChI code for this compound is InChI=1S/C8H11N3/c9-10-7-5-8(6-11)4-3-1-2-12-8/h1-7,10H2,(H3,9,11), which provides a detailed representation of its connectivity.
4-(2-Hydrazinylethyl)pyridine can participate in various chemical reactions typical for hydrazine derivatives:
These reactions highlight the versatility of 4-(2-Hydrazinylethyl)pyridine in synthetic organic chemistry.
The mechanism of action for compounds like 4-(2-Hydrazinylethyl)pyridine often involves their interaction with biological targets through hydrogen bonding and nucleophilic attack:
The physical and chemical properties of 4-(2-Hydrazinylethyl)pyridine include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity.
4-(2-Hydrazinylethyl)pyridine has several significant applications:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5